Boc-2-aminobenzene-1,4-dicarboxylic acid

Catalog No.
S699027
CAS No.
1135615-41-6
M.F
C13H15NO6
M. Wt
281.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-aminobenzene-1,4-dicarboxylic acid

CAS Number

1135615-41-6

Product Name

Boc-2-aminobenzene-1,4-dicarboxylic acid

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]terephthalic acid

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-6-7(10(15)16)4-5-8(9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)

InChI Key

DREUUSIJRIKGPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)C(=O)O

Peptide Synthesis:

Boc-2-aminobenzene-1,4-dicarboxylic acid, also known as Boc-2,3-diaminoterephthalic acid (Boc-DAPA), is a valuable building block in the field of peptide synthesis. Its chemical structure features a protected amine group ("Boc") and two carboxylic acid groups, making it suitable for incorporation into peptides using standard coupling techniques. Studies have demonstrated its effectiveness in the synthesis of various peptide sequences, including those with therapeutic potential [].

Organic Chemistry Research:

The unique properties of Boc-2-aminobenzene-1,4-dicarboxylic acid make it an interesting molecule for various research applications in organic chemistry. Its bifunctional nature, with both amine and carboxylic acid functionalities, allows it to participate in diverse reactions. Researchers have explored its use in the development of new catalysts, polymers, and materials with specific properties [].

Medicinal Chemistry:

The potential biological activity of Boc-2-aminobenzene-1,4-dicarboxylic acid or its derivatives has attracted interest in medicinal chemistry research. Studies have investigated its potential as a scaffold for the design and development of new drugs, particularly those targeting specific enzymes or receptors []. However, further research is needed to fully understand its therapeutic potential and efficacy.

Boc-2-aminobenzene-1,4-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a protected amine group (tert-butoxycarbonyl or Boc) and two carboxylic acid functional groups. The chemical formula for this compound is C₁₃H₁₅N₁O₆, and it has a molecular weight of approximately 283.26 g/mol . The Boc group serves as a protective moiety for the amino group, facilitating various

Boc-2-aminoterephthalic acid itself does not have a known biological mechanism of action. Its primary function is as a building block in peptide synthesis. Once incorporated into a peptide chain, the properties and function of the resulting molecule will depend on the specific sequence of amino acids.

  • Standard laboratory practices: Wear gloves, eye protection, and a lab coat when handling the compound.
  • Dust inhalation: Avoid inhaling dust particles as they might irritate the respiratory tract.
  • Potential skin irritation: The compound might cause skin irritation upon prolonged contact.
Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino group can react with activated carboxylic acids or their derivatives to form amides, which is particularly useful in peptide synthesis.
  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

The synthesis of Boc-2-aminobenzene-1,4-dicarboxylic acid typically involves several steps:

  • Starting Material: Begin with 2-aminobenzene-1,4-dicarboxylic acid.
  • Boc Protection: Treat the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (such as triethylamine) to protect the amino group.
  • Purification: Purify the product using techniques such as recrystallization or chromatography to obtain Boc-2-aminobenzene-1,4-dicarboxylic acid in high purity .

Boc-2-aminobenzene-1,4-dicarboxylic acid has several notable applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides due to its reactive carboxylic acid and protected amine functionalities.
  • Metal-Organic Frameworks: It is utilized in the synthesis of metal-organic frameworks (MOFs), where it acts as a linker due to its ability to coordinate with metal ions .
  • Drug Development: The compound may be explored in drug design and development due to its structural properties that allow modification for enhanced biological activity.

Studies involving Boc-2-aminobenzene-1,4-dicarboxylic acid often focus on its interactions within metal-organic frameworks. For example, its amino group plays a crucial role in coordinating with metal centers, influencing the framework's stability and functionality. Additionally, research into post-synthetic modifications highlights how this compound can be used to enhance the properties of MOFs for applications in catalysis and gas storage .

Several compounds share structural features with Boc-2-aminobenzene-1,4-dicarboxylic acid. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Aminobenzoic AcidContains an amino group and one carboxylic acidLacks the Boc protection; more reactive amine
3-Aminobenzoic AcidSimilar structure but with an amino group at position 3Position of amino group affects reactivity
2-Aminobenzenesulfonic AcidContains an amino group and sulfonic acidSulfonic acid provides different solubility traits
2-Aminobenzene-1,3-dicarboxylic AcidDicarboxylic structure but different positional isomerReactivity differs due to carboxyl positioning

The unique aspect of Boc-2-aminobenzene-1,4-dicarboxylic acid lies in its protective Boc group which enhances stability during reactions and allows for selective transformations that are not possible with unprotected amines.

XLogP3

2.1

Dates

Modify: 2023-08-15

Explore Compound Types